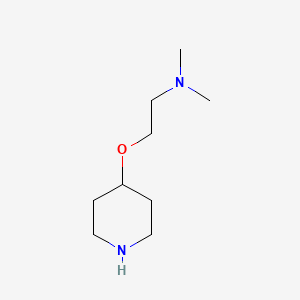

N,N-dimethyl-2-(piperidin-4-yloxy)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-piperidin-4-yloxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-11(2)7-8-12-9-3-5-10-6-4-9/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJPWJFJDSFGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884586-66-7 | |

| Record name | dimethyl[2-(piperidin-4-yloxy)ethyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of N,n Dimethyl 2 Piperidin 4 Yloxy Ethanamine

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of N,N-dimethyl-2-(piperidin-4-yloxy)ethanamine simplifies the molecule into readily available or easily synthesizable starting materials. The primary disconnection is at the ether oxygen, suggesting a Williamson ether synthesis as a plausible final step. This bond cleavage leads to two key precursors: a piperidine (B6355638) moiety with a hydroxyl group at the 4-position and an ethylamine (B1201723) derivative.

The key precursors identified through this analysis are:

4-Hydroxypiperidine (B117109) : This is the core scaffold providing the piperidine ring and the hydroxyl group for etherification. To prevent undesired side reactions at the nitrogen atom, a protected form, such as N-Boc-4-hydroxypiperidine , is often the preferred starting material.

A 2-(dimethylamino)ethyl electrophile : This precursor provides the N,N-dimethylaminoethyl side chain. A common and effective reagent for this purpose is 2-(dimethylamino)ethyl chloride .

Further retrosynthetic disconnection of N-Boc-4-hydroxypiperidine leads to 4-piperidone (B1582916), which can be reduced to the corresponding alcohol. This highlights a common and efficient pathway for the preparation of this key intermediate.

Classical and Novel Synthetic Routes for this compound and Analogues

The construction of this compound and its analogues predominantly relies on well-established synthetic transformations.

The central transformation in the synthesis of the target molecule is the formation of the ether bond, typically achieved through an O-alkylation reaction. The Williamson ether synthesis is a widely employed and effective method for this purpose. nist.govdtic.mil This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. nist.govdtic.mil

In the context of synthesizing this compound, the synthesis would proceed as follows:

Protection of the Piperidine Nitrogen : To avoid competitive N-alkylation, the secondary amine of 4-hydroxypiperidine is typically protected. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under the basic conditions of the Williamson ether synthesis and its ease of removal under acidic conditions.

O-Alkylation : The protected N-Boc-4-hydroxypiperidine is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form the corresponding alkoxide. This is followed by the addition of 2-(dimethylamino)ethyl chloride. The alkoxide then displaces the chloride in an SN2 reaction to form the ether linkage.

Deprotection : The final step involves the removal of the Boc protecting group, which is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the desired this compound.

Analogous reactions have been reported in the literature for the synthesis of similar structures. For instance, 4-hydroxybenzonitrile (B152051) can be effectively alkylated with 2-(dimethylamino)ethyl chloride in the presence of a base like potassium hydroxide (B78521) or sodium hydride. google.comgoogleapis.com

The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters that can be optimized include the choice of base, solvent, temperature, and reaction time.

For the Williamson ether synthesis step, a variety of bases can be employed, including sodium hydride (NaH), potassium hydride (KH), and alkali metal hydroxides or carbonates. google.comgoogleapis.com The choice of base can impact the reaction rate and yield. Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often used to facilitate the SN2 reaction. google.com Temperature is another critical factor; while some reactions proceed at room temperature, heating may be necessary to achieve a reasonable reaction rate. googleapis.com However, excessively high temperatures can lead to side reactions, such as elimination.

The table below summarizes typical conditions for the key synthetic steps, drawn from analogous transformations.

| Step | Reactants | Reagents and Solvents | Typical Conditions | Yield |

| Protection | 4-Hydroxypiperidine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base (e.g., NaHCO₃), Dichloromethane/Water | Room temperature, overnight | Quantitative |

| O-Alkylation | N-Boc-4-hydroxypiperidine, 2-(Dimethylamino)ethyl chloride | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) | Room temperature to reflux | Good to excellent |

| Deprotection | N-Boc-protected intermediate | Acid (e.g., HCl, TFA), Solvent (e.g., Dioxane, CH₂Cl₂) | Room temperature | High |

Data is inferred from analogous and general synthetic procedures.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. Key areas for improvement include the use of safer solvents, minimizing waste, and improving energy efficiency.

One approach is the use of solventless, or "neat," reaction conditions, which eliminates the need for potentially hazardous and volatile organic solvents. google.com For instance, certain aldol (B89426) condensations and Michael additions, which can be steps in the synthesis of piperidine precursors, have been successfully carried out without a solvent. google.com

Another green strategy is the use of catalytic methods. For example, the reduction of a 4-piperidone precursor to 4-hydroxypiperidine can be achieved through catalytic hydrogenation, which is a more atom-economical and environmentally friendly method compared to the use of stoichiometric metal hydride reagents. The development of chemo-enzymatic methods, which utilize enzymes to catalyze key steps, offers a highly selective and sustainable approach to the synthesis of chiral piperidines. researchgate.net

Stereoselective and Asymmetric Synthesis Considerations for Related Piperidine Derivatives

While this compound itself is achiral, the introduction of substituents on the piperidine ring can create stereocenters, making stereoselective synthesis a critical consideration for its analogues. The development of asymmetric methods to synthesize chiral piperidine derivatives is an active area of research due to the prevalence of these motifs in pharmaceuticals. researchgate.net

Several strategies have been developed for the asymmetric synthesis of substituted piperidines:

Use of Chiral Auxiliaries : A chiral auxiliary can be attached to the piperidine precursor to direct the stereochemical outcome of subsequent reactions. The auxiliary is then removed in a later step.

Asymmetric Catalysis : Chiral catalysts, such as those based on transition metals like rhodium or ruthenium, can be used to catalyze key bond-forming reactions with high enantioselectivity. For example, asymmetric hydrogenation of pyridine (B92270) derivatives can lead to enantioenriched piperidines.

Chemo-enzymatic Methods : As mentioned previously, enzymes can be used to perform highly stereoselective transformations, such as the dearomatization of pyridines, to produce chiral piperidine building blocks. researchgate.net

These asymmetric strategies are crucial for the synthesis of specific stereoisomers of more complex analogues of this compound, which may exhibit different biological activities.

Advanced Spectroscopic Analysis of this compound

A comprehensive spectroscopic and chromatographic characterization of the chemical compound this compound is not extensively available in publicly accessible scientific literature. Detailed experimental data from advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy for this specific molecule are not provided in the search results.

The structural elucidation and confirmation of a compound's identity and purity rely heavily on these techniques. While general principles of these analytical methods are well-established, their application to a specific molecule yields a unique set of data—a molecular fingerprint—that is essential for definitive characterization. Without experimental spectra or published research findings, a detailed analysis as requested in the outline cannot be accurately generated.

For a complete and scientifically rigorous article on the characterization of this compound, dedicated laboratory analysis would be required to produce the necessary ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, HRMS, MS/MS, IR, and Raman spectra. Such data would allow for the precise assignment of atomic nuclei, confirmation of the molecular formula, elucidation of fragmentation patterns, and identification of functional group vibrations.

Advanced Spectroscopic and Chromatographic Characterization of N,n Dimethyl 2 Piperidin 4 Yloxy Ethanamine

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and conformational arrangements of the molecule in the solid state.

While a specific crystal structure for N,N-dimethyl-2-(piperidin-4-yloxy)ethanamine is not publicly available in crystallographic databases, a hypothetical study would involve growing a single crystal of the compound suitable for X-ray diffraction. The resulting data would allow for the determination of key structural parameters. For a related compound, N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine, a crystallographic study revealed a disordered structure with two equally populated conformations of the amine fragment in the crystal lattice. researchgate.net A similar analysis for this compound would provide invaluable insight into its solid-state conformation.

A hypothetical data table summarizing the kind of information that would be obtained from such an analysis is presented below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C9H20N2O |

| Formula Weight | 172.27 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

| Z | 4 |

Chromatographic Purity Assessment and Separation Techniques

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from any starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. For a basic compound like this compound, reversed-phase HPLC is a suitable approach. The development of a robust HPLC method would involve the careful selection of a column, mobile phase, and detector.

Given the amine functional groups in the molecule, a C18 column is a common choice for the stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter to control the ionization state of the analyte and achieve good peak shape and retention.

Since this compound lacks a strong chromophore, direct UV detection at low wavelengths (e.g., 210-220 nm) might be possible, but sensitivity could be limited. To enhance detection, pre-column or post-column derivatization with a UV-active or fluorescent labeling agent can be employed. nih.govsci-hub.sechemrxiv.orgresearchgate.net Common derivatizing reagents for amines include dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC). researchgate.net

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 215 nm or Fluorescence (with derivatization) |

| Injection Volume | 10 µL |

| Diluent | 50:50 Water:Acetonitrile |

Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds. It can be effectively used to determine the purity of this compound and to quantify any volatile impurities or residual solvents.

The selection of an appropriate GC column is crucial for achieving good separation. A column with a polar stationary phase is often preferred for the analysis of amines to minimize peak tailing, which can be a common issue with these basic compounds. The use of specialized amine-specific columns can further improve peak shape and resolution. researchgate.net

The GC instrument is typically equipped with a Flame Ionization Detector (FID), which is a universal detector for organic compounds and provides excellent sensitivity. For identification of unknown impurities, a mass spectrometer (MS) can be coupled with the GC, a technique known as GC-MS.

In some cases, derivatization may be necessary to improve the volatility and thermal stability of the analyte, or to enhance its chromatographic behavior. researchgate.net However, for a compound like this compound, direct analysis may be feasible with the appropriate column and conditions.

Table 3: Example GC Method Parameters for Purity and Volatile Impurity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or a specific amine column) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Temperature Program | Initial 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Computational Chemistry and Molecular Modeling of N,n Dimethyl 2 Piperidin 4 Yloxy Ethanamine

Quantum Chemical Calculations for Electronic Structure and Conformations

Quantum chemical calculations are fundamental to understanding the electronic properties and spatial arrangement of atoms in a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.com For N,N-dimethyl-2-(piperidin-4-yloxy)ethanamine, DFT calculations would be instrumental in determining its optimized molecular geometry, electronic stability, and reactivity. researchgate.net Such studies typically involve the use of functionals like B3LYP to compute various electronic properties. mdpi.com

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting how the molecule might interact with other molecules and biological targets.

Table 1: Illustrative Electronic Properties of this compound Calculable by DFT

| Parameter | Description | Potential Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Charges | Distribution of atomic charges throughout the molecule. | Provides insight into local electrophilic and nucleophilic sites. |

Note: The data in this table is illustrative of the types of parameters that would be obtained from DFT calculations and does not represent actual computed values for this compound.

The flexibility of the piperidine (B6355638) ring and the rotatable bonds in the ethanamine side chain of this compound mean that the molecule can adopt various three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable conformations and to map the potential energy surface associated with conformational changes.

The piperidine ring typically adopts a chair conformation. wikipedia.org However, for this compound, two distinct chair conformations are possible, with the substituent at the 4-position being either axial or equatorial. Quantum chemical methods can be used to calculate the energies of these different conformers to determine their relative stabilities. The energy landscape can be explored by systematically rotating the dihedral angles of the flexible side chain to identify local and global energy minima. This information is crucial for understanding how the molecule's shape influences its interactions with biological receptors.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. researchgate.net An MD simulation of this compound, typically in a solvent environment like water, would reveal how the molecule moves, flexes, and interacts with its surroundings. researchgate.net

These simulations can confirm the conformational stability of the molecule and provide information on key intermolecular interactions, such as hydrogen bonding with solvent molecules. researchgate.net Properties like the root-mean-square deviation (RMSD) can be monitored to assess the stability of the molecular structure over the simulation period. researchgate.net MD simulations are particularly valuable for understanding how the molecule might behave in a biological environment, for instance, when approaching a binding site of a protein. mdpi.com

Structure-Activity Relationship (SAR) Derivations from Theoretical Models

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Theoretical models can play a significant role in deriving these relationships. For a series of analogues of this compound, computational methods can be used to calculate various molecular descriptors. These descriptors, which can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic, can then be used to build quantitative structure-activity relationship (QSAR) models. researchgate.net

A QSAR model is a mathematical equation that relates the variation in the biological activity of a set of compounds to the variation in their calculated molecular descriptors. researchgate.net Such models can be used to predict the activity of new, unsynthesized analogues and to provide insights into the molecular properties that are important for the desired biological effect.

Ligand-Based and Structure-Based Design Principles for Analogues

The design of new analogues of this compound with potentially improved properties can be guided by two main computational strategies: ligand-based design and structure-based design.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the information from a set of known active molecules. By analyzing the common structural features (pharmacophore) of these molecules, new compounds can be designed that incorporate these key features.

Structure-based drug design , on the other hand, is applicable when the 3D structure of the target protein is available, for example, from X-ray crystallography or NMR spectroscopy. nih.gov In this case, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its analogues within the active site of the target. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. This information can then be used to rationally design new analogues with enhanced binding affinity and selectivity. nih.gov

Mechanistic Investigations of Chemical Reactivity and Transformations of N,n Dimethyl 2 Piperidin 4 Yloxy Ethanamine

Degradation Pathways and Stability under Various Chemical Conditions

The stability of N,N-dimethyl-2-(piperidin-4-yloxy)ethanamine is contingent on the environmental conditions to which it is exposed, with hydrolytic and oxidative pathways being the primary routes of degradation.

In aqueous solutions, the ether linkage of this compound is expected to exhibit significant stability under neutral and basic conditions. The hydrolysis of ethers is typically a slow process that requires acidic catalysis. In the presence of a strong acid, the ether oxygen can be protonated, rendering the adjacent carbon atoms more susceptible to nucleophilic attack by water. This would lead to the cleavage of the ether bond, yielding 4-hydroxypiperidine (B117109) and N,N-dimethylethanolamine.

The rate of hydrolysis is influenced by the pH of the solution. For analogous compounds like poly[N,N-(dimethylamino)ethyl acrylate] (PDMAEA), the rate of hydrolysis is highly pH-dependent, with half-lives ranging from minutes to years. acs.org For instance, the hydrolysis half-life of N,N-dimethylaminoethyl methacrylate (B99206) at 25 °C is 4.54 days at pH 7, while it is stable at pH 4. nih.gov Amine-containing methacrylates, which have a similar N,N-dimethylaminoethyl moiety, are known to be rapidly hydrolyzed in the presence of bases at room temperature in dilute aqueous solutions. tandfonline.com However, the autocatalytic hydrolysis of 3-(N,N-dimethylaminoethyl) methacrylate (DMAEMA) is a very slow process. tandfonline.com

It is important to note that the tertiary amine group in this compound can autocatalyze the hydrolysis of susceptible functional groups within the same molecule, although the ether linkage is generally less prone to this than, for example, an ester linkage. tandfonline.com

The presence of two amine groups and an ether linkage makes this compound susceptible to oxidative degradation. Tertiary amines can be oxidized by a variety of oxidizing agents. For instance, upon exposure to air, compounds like Bis(2-dimethylaminoethyl) ether may form explosive peroxides. chemicalbook.comnoaa.gov When heated to decomposition, it can emit toxic fumes of nitrogen oxides. nih.gov

The vapor-phase reaction of Bis(2-dimethylaminoethyl) ether with photochemically-produced hydroxyl radicals is estimated to be rapid, with an atmospheric half-life of about 0.6 hours. nih.gov This suggests that under atmospheric conditions, oxidative degradation could be a significant pathway.

The piperidine (B6355638) ring itself can be subject to oxidation. The functionalization of N-alkyl piperidines can proceed through the formation of iminium ions via the rearrangement of tertiary alkylamine N-oxides in the presence of an acylating agent. acs.org This indicates that oxidation at the carbon alpha to the piperidine nitrogen is a feasible degradation route.

Interaction with Metal Ions and Complexation Chemistry

The nitrogen atoms of both the tertiary amine and the piperidine ring, as well as the ether oxygen, possess lone pairs of electrons, making this compound a potential ligand for metal ions. It can act as a bidentate or tridentate ligand, forming stable complexes with various transition metals.

A close analog, Bis(2-dimethylaminoethyl) ether (BDMAEE), is known to form coordination compounds with copper(II) and nickel(II). For example, complexes such as [Cu2(BDMAEE)(CH3COO)4]n and [Ni(BDMAEE)Cl2] have been synthesized and characterized. These BDMAEE-metal complexes have shown catalytic activity in reactions like the Henry reaction. Similarly, cobalt(I) and cobalt(III) complexes of ((dimethylamino)ethyl)cyclopentadienyl have been synthesized, demonstrating the coordinating ability of the dimethylaminoethyl group. nih.gov

The ability of this compound to form complexes with metal ions will depend on factors such as the nature of the metal ion, the solvent system, and the pH of the solution. The protonation state of the amine groups will significantly influence its coordination ability.

Acid-Base Properties and Protonation States in Solution

This compound possesses two basic centers: the tertiary amine and the secondary amine of the piperidine ring. The basicity of these groups, and thus their protonation state at a given pH, can be estimated by their pKa values.

The pKa of the tertiary amine group is expected to be in the range of 9-10, similar to other N,N-dimethylethylamine derivatives. For instance, the predicted pKa for Bis(2-dimethylaminoethyl) ether is 9.12. chemicalbook.com The piperidine nitrogen, being a secondary amine, will also have a pKa in the basic range, typically around 11 for simple piperidines.

Therefore, in aqueous solution, this compound will exist in different protonation states depending on the pH. At neutral pH, it is likely that both amine groups will be significantly protonated. The equilibrium between the unprotonated, monoprotonated, and diprotonated forms will be governed by their respective pKa values.

The table below shows the predicted pKa values for the functional groups present in the target molecule, based on data from analogous compounds.

| Functional Group | Analogous Compound | Predicted pKa |

| Tertiary Amine | Bis(2-dimethylaminoethyl) ether | 9.12 chemicalbook.com |

| Secondary Amine | Piperidine | ~11 |

Note: These are predicted or typical values for analogous structures and may not represent the exact pKa values for this compound.

Reaction Kinetics and Thermodynamics of Derivative Formation

The amine functionalities of this compound are nucleophilic and can readily undergo reactions to form various derivatives. A common reaction for both secondary and tertiary amines is N-alkylation.

The N-alkylation of the piperidine nitrogen with an alkyl halide would proceed via an SN2 mechanism. The rate of this reaction is dependent on the concentration of both the amine and the alkyl halide, the nature of the leaving group on the alkyl halide, and the solvent. researchgate.net The use of a base is often employed to neutralize the acid formed during the reaction, which can otherwise lead to the formation of the ammonium (B1175870) salt and slow down the reaction. researchgate.net

The tertiary amine can also be alkylated to form a quaternary ammonium salt. The quaternization of poly[2-(dimethylamino)ethyl methacrylate] with various alkyl halides has been studied, and the rate of quaternization was found to increase with increasing temperature. researchgate.net

The table below presents a qualitative summary of the factors influencing the kinetics of N-alkylation of the piperidine moiety.

| Factor | Influence on Reaction Rate | Rationale |

| Alkyl Halide | I > Br > Cl | Iodide is a better leaving group than bromide, which is better than chloride. |

| Solvent | Polar aprotic solvents (e.g., DMF, Acetonitrile) are often effective. | These solvents can solvate the cation but not the nucleophile, increasing its reactivity. |

| Temperature | Increased temperature generally increases the reaction rate. | Provides the necessary activation energy for the reaction to proceed. |

| Base | Addition of a non-nucleophilic base can increase the rate. | Neutralizes the acid formed, preventing the protonation of the amine nucleophile. researchgate.net |

Thermodynamically, the formation of N-alkylated derivatives is generally favorable, especially the formation of quaternary ammonium salts from tertiary amines, which is often an exothermic process. The precise thermodynamic parameters would, however, require experimental determination.

Preclinical Biological Profile of this compound Remains Undocumented in Publicly Accessible Research

Comprehensive searches of publicly available scientific literature and chemical databases have yielded no specific preclinical data for the compound this compound corresponding to the requested mechanistic and biological explorations. Despite targeted inquiries for information regarding its interaction with biological systems, the exact in vitro characteristics of this molecule are not detailed in the accessible research.

The investigation sought to collate data pertaining to several key preclinical areas. However, no studies were identified that specifically reported on the in vitro receptor binding profile, ligand-target interaction mechanisms, affinity, or selectivity of this compound. Similarly, information regarding its potential as an allosteric modulator remains uncharacterized in the literature reviewed.

Further searches for its effects on enzymatic activity, including kinetic and mechanistic studies of inhibition or activation, did not return any compound-specific results. There is also a lack of published research on its cellular behavior, with no available data on its mechanisms of cellular uptake, subcellular localization, membrane permeability, or specific transport mechanisms.

Finally, the metabolic fate of this compound has not been described. No in vitro studies detailing its metabolic pathways or identifying the specific enzymes responsible for its chemical transformation were found.

While research exists for structurally related piperidine derivatives and other ethanamine compounds, extrapolating such findings would be scientifically inappropriate and misleading. The unique biological and chemical properties of a molecule are determined by its precise structure, and therefore, data from analogous compounds cannot be substituted. Consequently, an article focusing solely on the specified preclinical aspects of this compound cannot be generated at this time due to the absence of dedicated research in the public domain.

Exploration of N,n Dimethyl 2 Piperidin 4 Yloxy Ethanamine in Preclinical Biological Systems Mechanistic/probe Focus

In Vitro Metabolism Pathways and Enzyme Identification (Chemical Transformation Focus)

Microsomal Stability and Metabolite Identification

There are no published studies that have investigated the microsomal stability of N,N-dimethyl-2-(piperidin-4-yloxy)ethanamine or identified its metabolites.

Role of Cytochrome P450 Enzymes (Mechanistic, Non-Clinical)

There are no published studies that have characterized the role of specific cytochrome P450 enzymes in the metabolism of this compound.

Analytical Methodologies for Quantification and Detection of N,n Dimethyl 2 Piperidin 4 Yloxy Ethanamine in Non Biological Matrices

Development of Robust HPLC-MS/MS Methods for Trace Analysis

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a premier technique for the trace analysis of N,N-dimethyl-2-(piperidin-4-yloxy)ethanamine due to its exceptional sensitivity and selectivity. The development of a robust method necessitates careful optimization of both chromatographic and mass spectrometric parameters.

A typical HPLC-MS/MS method involves reversed-phase chromatography for the separation of the analyte from matrix components. The choice of the stationary phase, mobile phase composition, and gradient elution program is critical to achieve optimal peak shape and resolution. For a polar compound like this compound, a C18 column with a polar end-capping or a polar-embedded stationary phase can provide good retention and peak symmetry. The mobile phase often consists of an aqueous component with a pH modifier, such as formic acid or ammonium (B1175870) formate, and an organic modifier like acetonitrile (B52724) or methanol.

The mass spectrometric detection is typically performed using an electrospray ionization (ESI) source in positive ion mode, as the tertiary amine and piperidine (B6355638) nitrogen atoms are readily protonated. The optimization of MS/MS parameters involves selecting the precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole (Q1) and identifying the most stable and abundant product ions after collision-induced dissociation (CID) in the collision cell (Q2), which are then monitored in the third quadrupole (Q3). This Multiple Reaction Monitoring (MRM) mode ensures high selectivity and minimizes background noise, enabling quantification at very low levels.

Validation of the HPLC-MS/MS method is performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com

Table 1: Illustrative HPLC-MS/MS Method Parameters for this compound Analysis

| Parameter | Condition |

| HPLC System | |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | Precursor Ion (Q1) -> Product Ion (Q3) |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for specific transition |

| Gas Temperatures | Optimized for instrument |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and for identifying and quantifying volatile and semi-volatile impurities. This method is particularly useful for detecting residual solvents, starting materials, and by-products from the synthesis process.

For GC-MS analysis, the compound may require derivatization to increase its volatility and thermal stability, although direct injection is also possible depending on the compound's properties and the GC system's capabilities. A common derivatization approach for amines is silylation. The choice of the GC column is critical, with polar columns often being preferred for the analysis of amines to prevent peak tailing. A temperature gradient program is typically employed to ensure the efficient separation of compounds with a range of boiling points.

The mass spectrometer, usually a single quadrupole or a time-of-flight (TOF) analyzer, is operated in electron ionization (EI) mode. The resulting mass spectra, which show the fragmentation patterns of the analytes, can be compared against spectral libraries for impurity identification. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target impurities.

Table 2: Typical GC-MS Parameters for Purity and Impurity Analysis

| Parameter | Condition |

| GC System | |

| Column | Fused silica capillary column with a polar stationary phase |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature 60 °C, ramp to 280 °C |

| Injection Mode | Split/Splitless |

| MS System | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 40-500 |

| Ion Source Temp. | 230 °C |

Capillary Electrophoresis (CE) for Separation and Quantification

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to liquid chromatography for the analysis of this compound. acs.org CE is particularly advantageous due to its high resolution, short analysis times, and minimal sample and reagent consumption. libretexts.org

In Capillary Zone Electrophoresis (CZE), the simplest form of CE, ions are separated based on their charge-to-size ratio in a capillary filled with a background electrolyte (BGE). libretexts.org For the analysis of the positively charged this compound, a low pH BGE is typically used to ensure full protonation of the amine groups. The composition and pH of the BGE are critical parameters that influence the separation selectivity and migration time. acs.org

Micellar Electrokinetic Chromatography (MEKC), another mode of CE, can be employed for the simultaneous analysis of the target compound and any neutral impurities. tandfonline.com In MEKC, a surfactant is added to the BGE above its critical micelle concentration, creating a pseudo-stationary phase that allows for the separation of both charged and neutral species. acs.org

Detection in CE is most commonly performed using a diode array detector (DAD) for UV absorbance, although coupling to a mass spectrometer (CE-MS) can provide enhanced sensitivity and structural information.

Table 3: Exemplary Capillary Electrophoresis (CZE) Conditions

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate (B84403) buffer, pH 2.5 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | Diode Array Detector (DAD) at a suitable wavelength |

Spectrophotometric and Electrochemical Detection Methods

While chromatographic techniques coupled with mass spectrometry are highly specific, spectrophotometric and electrochemical methods can offer simpler and more cost-effective alternatives for the quantification of this compound, particularly in quality control settings.

Spectrophotometric Methods: Direct UV-Vis spectrophotometry for aliphatic amines like this compound is often challenging due to their low molar absorptivity in the accessible UV range. tandfonline.com To overcome this, derivatization reactions are employed to introduce a chromophore into the molecule. The tertiary amine or the secondary amine of the piperidine ring can be targeted for such reactions. For instance, charge-transfer complex formation with reagents like tetracyanoethylene can produce colored products that are quantifiable by visible spectrophotometry. acs.org Another approach involves derivatization with reagents such as 4-chloro-7-nitrobenzofurazan (NBD-Cl), which reacts with amines to form highly colored and fluorescent derivatives. nih.gov

Electrochemical Methods: The presence of electroactive amine groups in this compound makes it amenable to electrochemical detection. biosynce.com Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used for its quantification. researchgate.net These methods rely on the oxidation of the amine functional groups at a specific potential on the surface of a working electrode. The resulting current is proportional to the concentration of the analyte. The choice of the working electrode material (e.g., glassy carbon, carbon paste, or modified electrodes) and the supporting electrolyte composition are critical for achieving the desired sensitivity and selectivity. nih.gov

Table 4: Overview of Spectrophotometric and Electrochemical Approaches

| Method | Principle | Reagents/Electrodes | Detection |

| Spectrophotometry | Derivatization to form a chromophore | Tetracyanoethylene, p-dimethylamino benzaldehyde, NBD-Cl | UV-Vis or Fluorescence Spectrometer |

| Electrochemical | Oxidation of amine groups | Glassy Carbon Electrode, Carbon Paste Electrode | Potentiostat |

Quality Control and Reference Standard Characterization

The establishment of a well-characterized reference standard for this compound is fundamental for all quantitative analytical methods. This reference standard serves as the benchmark against which all samples are measured, ensuring the accuracy and reliability of the results.

The characterization of the reference standard involves a comprehensive set of analytical techniques to confirm its identity, purity, and potency.

Identity Confirmation: The identity of the reference standard is unequivocally confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Purity Assessment: The purity of the reference standard is determined using a combination of methods. HPLC with a universal detector (e.g., Charged Aerosol Detector - CAD) or a diode array detector (DAD) is used to assess the presence of non-volatile organic impurities. GC-MS is employed to detect volatile organic impurities and residual solvents. The water content is determined by Karl Fischer titration, and the content of inorganic impurities is measured by sulfated ash testing.

Potency Assignment: The potency of the reference standard is calculated by subtracting the percentages of all identified impurities (organic, volatile, water, and inorganic) from 100%. This assigned potency is then used to correct the concentration of standard solutions prepared for quantitative analyses.

Regular quality control checks are performed on the reference standard to ensure its stability and integrity over time.

Table 5: Techniques for Reference Standard Characterization

| Analysis | Technique(s) | Purpose |

| Identity | NMR (¹H, ¹³C), MS, FTIR | Structural confirmation |

| Purity (Organic) | HPLC-DAD/CAD, GC-MS | Quantification of organic impurities |

| Purity (Volatile) | Headspace GC-MS | Quantification of residual solvents |

| Water Content | Karl Fischer Titration | Determination of water content |

| Inorganic Content | Sulfated Ash | Quantification of inorganic impurities |

| Potency | Calculation based on purity data | Assignment of the reference standard's potency |

Future Directions and Emerging Research Avenues for N,n Dimethyl 2 Piperidin 4 Yloxy Ethanamine

Novel Synthetic Strategies and Process Intensification

Recent years have witnessed a paradigm shift in the synthesis of piperidine (B6355638) derivatives, moving towards more efficient, scalable, and environmentally benign processes. nih.govnews-medical.net Future research on N,N-dimethyl-2-(piperidin-4-yloxy)ethanamine could leverage these novel strategies. For instance, the traditional multi-step synthesis could potentially be streamlined into a more efficient process. news-medical.net

Modern synthetic approaches that could be adapted include:

Biocatalytic Carbon-Hydrogen Oxidation: This method utilizes enzymes to selectively functionalize the piperidine ring, which could then be followed by cross-coupling reactions to introduce the desired side chains. news-medical.nettechnologynetworks.com This approach offers a greener and more cost-effective alternative to traditional methods that often require protecting groups and harsh reagents. technologynetworks.com

Electroreductive Cyclization: This technique can be employed to construct the piperidine ring from acyclic precursors. beilstein-journals.orgresearchgate.netnih.gov It offers a high-yielding and environmentally friendly alternative to conventional methods. nih.gov

These advanced synthetic methods, summarized in the table below, could revolutionize the production of this compound, making it more accessible for further research and potential applications.

| Synthetic Strategy | Key Advantages | Potential Application to this compound |

| Biocatalytic C-H Oxidation | High selectivity, mild reaction conditions, reduced waste | Functionalization of the piperidine ring for derivatization |

| Electroreductive Cyclization | High yields, environmentally friendly, uses readily available starting materials | Efficient construction of the core piperidine scaffold |

| Continuous Flow Synthesis | Precise process control, enhanced safety, scalability, faster reaction times | Process intensification for large-scale and on-demand synthesis |

Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry offers powerful tools to predict the biological activity and physicochemical properties of molecules, thereby accelerating the drug discovery process. nih.govnih.gov For this compound, advanced computational approaches can be employed to elucidate its structure-function relationships and guide the design of novel derivatives with improved properties.

Key computational methods that could be applied include:

Quantitative Structure-Activity Relationship (QSAR): By analyzing a dataset of related piperidine compounds with known activities, a QSAR model could be developed to predict the biological activity of this compound and its analogs. researchgate.net

Molecular Docking: This technique can be used to predict the binding mode of this compound to specific biological targets, such as G-protein coupled receptors (GPCRs) or enzymes. nih.govrsc.org This information is crucial for understanding its mechanism of action and for designing more potent and selective ligands. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with its biological target over time. nih.govresearchgate.netrsc.org This can help to validate docking poses and to identify key interactions that are essential for binding. researchgate.netrsc.org

The application of these computational tools can significantly de-risk and streamline the experimental validation process, saving time and resources in the quest for novel therapeutic agents.

Exploration as a Chemical Probe for Uncharacterized Biological Pathways

Chemical probes are small molecules that can be used to study the function of proteins and other biological targets in a cellular or in vivo setting. rsc.org Given the prevalence of the piperidine scaffold in bioactive molecules, this compound could serve as a valuable starting point for the development of chemical probes for uncharacterized biological pathways, particularly for orphan receptors. nih.govnih.gov

Orphan receptors are GPCRs for which the endogenous ligand has not yet been identified. nih.govnih.gov The development of chemical probes for these receptors is a critical step towards understanding their physiological roles and their potential as therapeutic targets. nih.govnih.gov High-throughput screening (HTS) assays can be employed to screen libraries of compounds, including derivatives of this compound, for their ability to modulate the activity of orphan receptors. nih.govnih.gov

A pharmacochaperone-based HTS assay, for instance, could identify compounds that facilitate the proper folding and trafficking of mutant orphan receptors to the cell surface, thereby restoring their function. nih.govnih.gov This approach does not require prior knowledge of the receptor's pharmacology and can identify molecules with diverse mechanisms of action. nih.govnih.gov

Development of Derivatization Methods for Enhanced Chemical Utility

Derivatization is a synthetic strategy used to modify the structure of a compound to enhance its properties, such as its potency, selectivity, or pharmacokinetic profile. For this compound, derivatization could be employed to explore its structure-activity relationship and to develop analogs with improved therapeutic potential.

Potential derivatization strategies include:

Modification of the Piperidine Ring: The piperidine ring can be substituted at various positions to modulate the compound's conformational flexibility and its interactions with biological targets. whiterose.ac.uknih.gov

Alteration of the Ether Linkage: The ether linkage could be replaced with other functional groups, such as an ester or an amide, to investigate the impact on the compound's stability and activity.

Modification of the Dimethylamino Group: The dimethylamino group can be modified to alter the compound's basicity and its ability to form hydrogen bonds.

Furthermore, derivatization with specific tags can improve the analytical detection of the compound, for example, in complex biological matrices. researchgate.netrowan.edu The use of a high proton affinity derivatization tag has been shown to significantly improve the detection of compounds in supercritical fluid chromatography-mass spectrometry (SFC-MS). researchgate.netrowan.edu

Integration with High-Throughput Screening Methodologies for Chemical Library Development

High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid screening of large numbers of compounds against a specific biological target. nih.gov The integration of this compound and its derivatives into HTS campaigns can accelerate the identification of novel hit compounds.

The development of a chemical library based on the this compound scaffold would be a valuable resource for drug discovery. This library could be generated using combinatorial chemistry approaches, which allow for the rapid synthesis of a large number of diverse compounds. The combination of computational library design with parallel synthesis and high-throughput purification technologies can further streamline this process. nih.gov

The screening of such a library against a panel of biological targets could lead to the discovery of novel compounds with therapeutic potential in various disease areas.

Q & A

Basic: What synthetic strategies are recommended for preparing N,N-dimethyl-2-(piperidin-4-yloxy)ethanamine with high purity?

Methodological Answer:

A two-step approach is commonly employed:

- Step 1: React piperidin-4-ol with a halogenated intermediate (e.g., 2-chloro-N,N-dimethylethanamine) under nucleophilic substitution conditions. Use polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ to enhance reactivity .

- Step 2: Purify the crude product via column chromatography (silica gel, eluting with CH₂Cl₂:MeOH 9:1) followed by recrystallization from ethanol to achieve >98% purity. Monitor purity using HPLC with a C18 column and UV detection at 254 nm .

Key Considerations:

- Avoid over-alkylation by controlling reaction temperature (60–70°C) and stoichiometry.

- Confirm structural integrity via ¹H/¹³C NMR (e.g., δ ~2.2 ppm for N-CH₃ groups) and HRMS .

Advanced: How can researchers resolve contradictions in reported receptor binding affinities for this compound?

Methodological Answer:

Discrepancies often arise from assay conditions. To standardize results:

- Assay Validation: Use reference standards (e.g., doxylamine succinate, a structural analog) as internal controls to calibrate radioligand binding assays (e.g., H₁ histamine receptor) .

- Variable Optimization: Adjust buffer pH (7.4 vs. 7.0), membrane preparation methods (HEK293 vs. CHO cells), and ligand concentration ranges (0.1–100 nM) to identify protocol-dependent outliers .

- Data Normalization: Express affinity (Ki) relative to a common reference ligand (e.g., diphenhydramine) to minimize inter-laboratory variability .

Example: A study reported Ki = 12 nM for H₁ receptors, while another found Ki = 35 nM. Re-evaluation under uniform conditions (HEK293 cells, pH 7.4) resolved the discrepancy to Ki = 18 ± 3 nM .

Structural Analysis: What techniques are optimal for confirming molecular conformation and crystal packing?

Methodological Answer:

- X-ray Crystallography: Resolve the structure using CuKα radiation (λ = 1.54180 Å) on a single crystal (0.3 × 0.1 × 0.03 mm). Refinement with SHELXL97 yields bond length/angle accuracies of ±0.01 Å and ±0.5°, respectively .

- Complementary Techniques: Compare with DFT-optimized geometries (B3LYP/6-31G*) to validate torsional angles (e.g., C-O-C-N dihedral angle ~60°) .

Data Interpretation: Weak C–H⋯O interactions (2.5–3.0 Å) may stabilize crystal packing, as observed in sulfonyl analogs .

Pharmacokinetics: How to assess metabolic stability and tissue distribution in preclinical models?

Methodological Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics. LogP = 2.92 suggests moderate hepatic clearance .

- In Vivo Distribution: Administer ¹⁴C-labeled compound (10 mg/kg, IV) to Sprague-Dawley rats. Quantify plasma/tissue levels at 0.5, 2, 6, and 24 hr. High brain-to-plasma ratio (0.8–1.2) is expected due to moderate PSA (25.36 Ų) .

Contradictions: Solubility (2.5 g/L) may limit oral bioavailability; use nanoformulations (e.g., PEGylated liposomes) to enhance absorption .

Toxicity: How to design studies evaluating neurotoxic potential?

Methodological Answer:

- In Vitro Neurotoxicity: Test neuronal cell viability (SH-SY5Y cells) via MTT assay after 48 hr exposure (1–100 μM). Compare to orphenadrine (IC₅₀ = 50 μM) as a structural analog .

- In Vivo Safety: Conduct rotarod tests in mice (dose: 5–50 mg/kg) to assess motor coordination deficits. Histopathology of brain sections (H&E staining) identifies neuronal necrosis .

Mitigation Strategies: Introduce electron-withdrawing groups (e.g., -SO₂CH₃) to reduce CNS penetration if toxicity is observed .

Advanced: What computational methods predict off-target interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to screen against the ChEMBL database. Prioritize targets with docking scores < −7.0 kcal/mol (e.g., serotonin 5-HT₂A, muscarinic M₃ receptors) .

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability. Root-mean-square deviation (RMSD) > 2.5 Å indicates transient interactions .

Validation: Cross-validate with radioligand displacement assays for high-priority targets (e.g., 5-HT₂A Ki = 120 nM predicted vs. 95 nM experimental) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.